alpha-MSCS
Description
Current Paradigms in Mesenchymal Stem Cell Academic Investigation
Current academic investigation into MSCs extends beyond their differentiation potential, embracing a more complex understanding of their therapeutic mechanisms. A significant paradigm shift has occurred, recognizing that the beneficial effects of MSCs in tissue regeneration and disease modulation are not solely dependent on their differentiation and engraftment into damaged tissues drugtargetreview.comfrontiersin.org. Instead, a major focus is now placed on their paracrine power, involving the secretion of soluble factors and extracellular vesicles (EVs), such as exosomes nih.govdrugtargetreview.comfrontiersin.orgmdpi.com. These secreted factors can modulate the local microenvironment, reduce inflammation, suppress immune responses, promote angiogenesis, and stimulate endogenous regeneration processes nih.govdrugtargetreview.comnih.govfrontiersin.orgmdpi.comahajournals.org.
Researchers are actively investigating the composition and function of the MSC secretome, exploring MSC-derived exosomes as a cell-free therapeutic modality with potential advantages in terms of stability, storage, and reduced immunogenicity compared to the cells themselves mdpi.com. The role of MSCs in maintaining stem cell niches in various tissues, including the hematopoietic niche, is also a key area of research, highlighting their importance in organ homeostasis and wound healing ahajournals.org. Furthermore, studies are exploring the heterogeneity of MSC populations from different tissue sources and the impact of isolation and expansion methods on their characteristics and therapeutic potential dvcstem.comfrontiersin.orgoup.com. The concept of "medicinal signalling cells" has been proposed to better reflect their potent paracrine activities drugtargetreview.commdpi.com.
Methodological Approaches to Unraveling MSC Molecular Complexity
Unraveling the molecular complexity of MSCs involves a variety of methodological approaches aimed at understanding their isolation, characterization, differentiation, and mechanisms of action. Standard protocols for isolating MSCs typically rely on their adherence to plastic culture dishes dvcstem.compainresearch.or.krspandidos-publications.com. Once isolated, MSCs are characterized based on their surface marker expression using techniques like flow cytometry dvcstem.compainresearch.or.kr. The minimal criteria established by the International Society for Cellular Therapy (ISCT) provide a framework for identifying human MSCs based on plastic adherence, specific surface marker expression, and in vitro differentiation potential into osteoblasts, adipocytes, and chondroblasts researchgate.netdvcstem.com.
In vitro differentiation assays remain crucial for assessing MSC multipotency. These involve culturing MSCs in specific differentiation media supplemented with appropriate growth factors, hormones, or chemical compounds to induce differentiation into various lineages dvcstem.compainresearch.or.krmdpi.com. Molecular techniques such as polymerase chain reaction (PCR) are used to confirm the expression of lineage-specific genes after differentiation painresearch.or.kr.
To delve into the molecular mechanisms governing MSC behavior, researchers employ techniques like proteomic analysis to identify proteins involved in differentiation and function researchgate.net. Gene expression profiling helps understand the transcriptional changes during differentiation and in response to environmental cues frontiersin.org. Studies on the MSC secretome involve isolating and characterizing extracellular vesicles and analyzing their cargo, including miRNAs, mRNAs, and proteins, using techniques like ultracentrifugation, size exclusion chromatography, and various analytical methods mdpi.commdpi.comresearchgate.net.
Advanced imaging techniques and machine learning algorithms are also being explored to predict MSC differentiation potential based on live cell morphology frontiersin.org. Challenges remain in standardizing isolation and expansion protocols and developing robust functional assays to ensure consistent product quality and enable better comparison of research findings across different studies dvcstem.comoup.comnih.gov.
Historical Context of MSC Molecular Characterization and Functional Studies
The history of mesenchymal stem cell research dates back to the 19th century with early observations of bone formation from transplanted bone marrow nih.gov. However, the foundational work in identifying and characterizing the specific cells responsible for this potential was conducted by Alexander Friedenstein and colleagues in the 1960s and 1970s researchgate.netfrontiersin.orgahajournals.orgnih.gov. Through seminal studies, Friedenstein demonstrated that the osteogenic potential of bone marrow was associated with a minor subpopulation of adherent, fibroblast-like cells that could form clonogenic colonies, termed colony-forming unit-fibroblast (CFU-F) nih.govresearchgate.net. His in vivo transplantation experiments in the 1970s and 1980s further revealed that the progeny of a single bone marrow stromal cell could generate multiple skeletal tissues, including bone, cartilage, adipose tissue, and fibrous tissue nih.gov. Friedenstein and Owen initially referred to these cells as osteogenic stem cells or bone marrow stromal stem cells nih.gov.
The term "mesenchymal stem cells" was later coined by Arnold Caplan in 1991 nih.gov. Initially, the research focus was primarily on their multilineage differentiation capacity into mesodermal tissues like bone, cartilage, and fat dvcstem.comnih.govahajournals.org. In the 1990s and early 2000s, studies also explored their potential to transdifferentiate into non-mesodermal cell types, although this has been largely revised with the current understanding emphasizing paracrine mechanisms drugtargetreview.comahajournals.org.
Based on a comprehensive search of scientific literature, there appears to be no recognized chemical compound with the name “alpha-MSCS.” It is possible that this term may be a typographical error, an internal laboratory identifier, or a non-standardized abbreviation. The search did yield information on a well-characterized peptide hormone, alpha-Melanocyte-Stimulating Hormone (alpha-MSH), and extensive research on Mesenchymal Stem Cells (MSCs). However, no direct link or body of research connecting a compound named "this compound" to the specific molecular and cellular characterization of MSCs, as outlined in the request, could be found.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and focuses solely on "this compound." An article on the general molecular and cellular characterization of MSCs or the functions of alpha-MSH would fall outside the strict constraints of the user's request to focus exclusively on a compound for which no public scientific data exists.
To provide an accurate and informative article, a valid and recognized compound name is required. Without this, any attempt to generate content for the specified outline would be speculative and would not meet the standards of scientific accuracy.
Properties
CAS No. |
3328-44-7 |
|---|---|
Molecular Formula |
C15H23N5O6S |
Molecular Weight |
401.44 |
IUPAC Name |
sulfuric acid compound with 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one and 3-(2-aminopropyl)-1H-indol-5-ol (1:1:1) |
InChI |
InChI=1S/C11H14N2O.C4H7N3O.H2O4S/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h2-3,5-7,13-14H,4,12H2,1H3;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
YRIBZQDJHKHFAB-UHFFFAOYSA-N |
SMILES |
OC1=CC=C2C(C(CC(N)C)=CN2)=C1.O=S(O)(O)=O.NC(N(C)C3)=NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alphaMSCS; alpha MSCS; alpha-MSCS; alpha-Methylserotonin creatinine sulfate; alpha Methylserotonin creatinine sulfate; alphaMethylserotonin creatinine sulfate |
Origin of Product |
United States |
Molecular and Cellular Characterization of Mesenchymal Stem Cells
Subcellular Component Analysis in MSCs
Nuclear Architecture and Chromatin Organization in MSCs
The nucleus of a mesenchymal stem cell (MSC) is a highly organized and dynamic organelle that plays a pivotal role in regulating gene expression and, consequently, cell fate. Its architecture and the organization of chromatin within it are not static but are intricately linked to the cell's pluripotent state and its differentiation into various lineages.
The three-dimensional (3D) organization of the genome is hierarchical. At the broadest level, chromosomes occupy distinct territories within the nucleus. Within these territories, the chromatin is segregated into two main compartments: the A compartment, which is associated with open, transcriptionally active chromatin, and the B compartment, which contains closed, transcriptionally inactive chromatin. At a finer scale, the genome is organized into topologically associating domains (TADs), which are megabase-sized regions where DNA sequences preferentially interact with each other. These TADs are further subdivided by chromatin loops, which bring distant enhancers and promoters into close proximity to regulate gene expression.
In undifferentiated MSCs, the chromatin landscape is maintained in a state that allows for multilineage potential. This is characterized by a specific pattern of epigenetic modifications, including DNA methylation and post-translational modifications of histone proteins. For instance, key developmental genes may exhibit bivalent chromatin domains, possessing both activating (like H3K4me3) and repressive (like H3K27me3) histone marks. This poised state allows for rapid gene activation or repression upon receiving differentiation cues.
As MSCs commit to a specific lineage, such as osteogenesis, significant remodeling of the nuclear architecture and chromatin organization occurs. For example, during osteogenic differentiation, there is a dynamic interplay of histone modifications. Regions flanking key osteogenic genes, like FGFR1, can exhibit changes in enhancer-associated histone marks, such as H3K27ac. nih.gov The loss or gain of H3K36me3 has been identified as a primary predictor of dynamic changes in gene expression during this process. nih.gov Furthermore, the removal of the repressive H3K27me3 mark from promoter regions of upregulated genes is a critical step in their activation. nih.gov
The physical structure of the nucleus, including the nuclear envelope and its associated proteins, also influences MSC fate. The nuclear lamina, a protein meshwork underlying the inner nuclear membrane, is a key player in maintaining nuclear shape and organizing chromatin. The composition of lamin proteins can change during differentiation, which in turn affects chromatin organization and gene expression. The linker of nucleoskeleton and cytoskeleton (LINC) complex physically connects the nuclear lamina to the actin cytoskeleton, providing a direct pathway for the transmission of mechanical cues from the extracellular environment to the nucleus, a process known as mechanotransduction. This connection is crucial for the nuclear translocation of transcriptional regulators, such as Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), which are key mediators of mechanical signaling and MSC differentiation. nih.gov
Expression and Regulation of Alpha-Smooth Muscle Actin (α-SMA) in MSCs
Alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene, is a cytoskeletal protein that plays a critical role in the function and fate of MSCs. While often associated with smooth muscle cells and myofibroblasts, its expression in MSCs is a key indicator of their differentiation potential and biomechanical properties.
Mechanistic Regulation of α-SMA Expression in MSC Differentiation Pathways
The expression of α-SMA in MSCs is tightly regulated by a combination of soluble factors and mechanical cues from the extracellular matrix (ECM). One of the most potent inducers of α-SMA expression is Transforming Growth Factor-beta (TGF-β). nih.govnih.gov The canonical TGF-β signaling pathway involves the binding of TGF-β to its cell surface receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD2 and SMAD3). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes, including ACTA2. mdpi.com
Epigenetic modifications also play a crucial role in the regulation of α-SMA expression. For instance, the induction of α-SMA by TGF-β is associated with increased histone H4 acetylation at the ACTA2 promoter region. nih.gov This acetylation event leads to a more open chromatin structure, facilitating the binding of transcription factors and enhancing gene expression. nih.gov Histone deacetylase inhibitors, such as Trichostatin A, can suppress the TGF-β-induced increase in α-SMA by preventing this histone acetylation. nih.gov
Mechanical signals from the cellular microenvironment are also powerful regulators of α-SMA expression. MSCs cultured on stiff substrates, which mimic the mechanical properties of fibrotic or bone tissue, exhibit increased α-SMA expression. nih.gov This mechanosensitive response is mediated, in part, by the Rho-GTPase signaling pathway, which controls actin cytoskeleton organization and intracellular tension.
Role of α-SMA in MSC Contractile Activity and Biomechanics
The incorporation of α-SMA into stress fibers significantly enhances the contractile capacity of MSCs. nih.gov These α-SMA-containing stress fibers generate higher intracellular tension, allowing the cells to exert greater forces on their surroundings. This increased contractility is a hallmark of the differentiation of MSCs into myofibroblasts, which are key players in wound healing and fibrosis.
The biomechanical properties of MSCs are profoundly influenced by α-SMA expression. MSCs with high levels of α-SMA are stiffer and more contractile than their α-SMA-negative counterparts. This alteration in cellular mechanics has significant implications for how MSCs interact with their environment and respond to mechanical stimuli. The increased contractility generated by α-SMA-containing stress fibers is essential for the maturation of focal adhesions, which are the sites of cell-matrix adhesion and mechanosensing.
Molecular Impact of α-SMA on MSC Lineage Commitment
The expression of α-SMA is a critical determinant of MSC fate. Increased α-SMA expression and the resulting enhancement in cell contractility create a positive feedback loop that drives MSCs towards an osteogenic lineage while suppressing adipogenesis. nih.gov This lineage commitment is mediated by the mechanosensitive transcriptional coactivators YAP and TAZ. nih.gov
The high intracellular tension generated by α-SMA-containing stress fibers promotes the translocation of YAP/TAZ from the cytoplasm to the nucleus. nih.govresearchgate.net This nuclear translocation is dependent on an intact actin cytoskeleton and the LINC complex, which physically couples the cytoskeleton to the nucleus. nih.gov Once in the nucleus, YAP/TAZ act as transcriptional co-activators, binding to transcription factors to regulate the expression of genes that promote osteogenesis and inhibit adipogenesis. For example, nuclear YAP/TAZ can upregulate the expression of osteogenic master regulator RUNX2, while suppressing the expression of the adipogenic master regulator PPARγ.
Conversely, knockdown of α-SMA in MSCs leads to reduced contractility, cytoplasmic retention of YAP/TAZ, and a restoration of adipogenic potential. nih.gov Therefore, α-SMA acts as a molecular switch that integrates mechanical cues from the microenvironment with intracellular signaling pathways to control MSC lineage commitment.
Biosynthesis, Metabolism, and Secretome of Mesenchymal Stem Cells
Secretome Composition and Biogenesis
Extracellular Vesicle (EV) Biogenesis and Molecular Cargo in MSCs:There is no evidence to suggest that "alpha-MSCS" is involved in the biogenesis or is a cargo of MSC-derived extracellular vesicles.
Further research or clarification on the identity of "this compound" would be necessary to provide the requested information.
Exosomal Molecular Content and Bioregulation
Exosomes are small extracellular vesicles, typically 30-150 nanometers in diameter, that are released by MSCs and play a crucial role in intercellular communication. The molecular cargo of these vesicles is diverse and reflects the physiological state of the parent MSC.
The protein content of MSC-derived exosomes is complex, containing proteins involved in cell adhesion, migration, and signaling. Proteomic analyses have identified common exosomal markers such as CD63, CD81, and TSG101. Beyond these, MSC exosomes are enriched with a variety of bioactive proteins, including growth factors, cytokines, and enzymes. The lipid composition of the exosomal membrane is also critical for their function, contributing to their stability and interaction with recipient cells.
Nucleic acids, particularly microRNAs (miRNAs) and messenger RNAs (mRNAs), are another significant component of the exosomal cargo. These molecules can be transferred to recipient cells, where they can modulate gene expression and alter cellular functions. For instance, specific miRNAs found in MSC exosomes have been shown to promote angiogenesis and suppress inflammation in target tissues.
Table 1: Molecular Content of MSC-Derived Exosomes
| Molecule Type | Examples | Function in Recipient Cells |
|---|---|---|
| Proteins | CD63, CD81, TSG101, Growth Factors, Cytokines | Intercellular signaling, modulation of immune response, promotion of tissue repair |
| Nucleic Acids | miRNAs (e.g., miR-125a), mRNAs | Regulation of gene expression, influencing cellular processes like proliferation and differentiation |
Microvesicle Molecular Content and Bioregulation
Microvesicles, also known as microparticles or ectosomes, are larger extracellular vesicles (100-1000 nm) that are shed directly from the plasma membrane of MSCs. Similar to exosomes, they serve as vehicles for intercellular communication, but their content and biogenesis differ.
The molecular cargo of microvesicles includes a variety of proteins, lipids, and nucleic acids. Proteomic studies have revealed that the protein content of MSC-derived microvesicles can include cytoskeletal proteins, membrane receptors, and signaling molecules. nih.gov Specifically, these can include surface receptors like PDGFRB and EGFR, as well as signaling molecules such as MAPK1 and CDC42. nih.gov
The lipid bilayer of microvesicles is enriched with specific phospholipids (B1166683) and cholesterol, which influences their stability and fusogenic properties. They also carry a payload of mRNA and miRNA that can be functionally delivered to target cells, thereby altering their genetic and protein expression profiles.
Table 2: Molecular Content of MSC-Derived Microvesicles
| Molecule Type | Examples | Function in Recipient Cells |
|---|---|---|
| Proteins | Integrins, CD44, Cytoskeletal proteins (e.g., actin) | Cell adhesion, migration, signal transduction |
| Nucleic Acids | mRNAs, miRNAs | Transfer of genetic information, post-transcriptional regulation of gene expression |
Biosynthesis and Release Mechanisms of Specific Proteins and Peptides by MSCs
MSCs synthesize and secrete a wide array of proteins and peptides that collectively form their secretome. This process is highly regulated and responsive to the cellular microenvironment. The biosynthesis of these molecules follows the conventional pathway of gene transcription, translation, and post-translational modification.
A pertinent example of leveraging this biosynthetic capacity is the genetic modification of MSCs to produce and secrete specific therapeutic proteins. For instance, MSCs have been engineered to express and secrete alpha-Melanocyte-Stimulating Hormone (α-MSH), a peptide with potent anti-inflammatory and immunomodulatory properties. nih.gov In such a system, a lentiviral vector carrying the gene for α-MSH is introduced into the MSCs. nih.gov The cells then transcribe and translate this gene, producing pro-opiomelanocortin (POMC), which is subsequently processed by intracellular convertases to yield mature α-MSH.
The release of synthesized proteins and peptides like α-MSH from MSCs occurs through the constitutive secretory pathway. Vesicles containing the cargo bud off from the trans-Golgi network and fuse with the plasma membrane, releasing their contents into the extracellular space. Studies have demonstrated that engineered MSCs can secrete significant quantities of bioactive α-MSH, which can then exert its therapeutic effects on surrounding tissues. nih.gov
Enzymatic Activities within MSCs
Ectoenzyme Expression and Function (e.g., CD39, CD73)
MSCs express a number of functionally important ectoenzymes on their cell surface, with CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase) being of particular significance. These two enzymes work in a coordinated cascade to hydrolyze extracellular adenosine (B11128) triphosphate (ATP) into adenosine. jmb.or.krfrontiersin.org
Extracellular ATP is often released during tissue injury and inflammation and acts as a pro-inflammatory signal. CD39 initiates the breakdown of ATP to adenosine monophosphate (AMP). jmb.or.kr Subsequently, CD73 hydrolyzes AMP into adenosine. jmb.or.kr Adenosine, in contrast to ATP, is a potent anti-inflammatory and immunosuppressive molecule that signals through specific adenosine receptors on immune cells, leading to the dampening of inflammatory responses. jmb.or.kr The expression of CD39 and CD73 is a key mechanism by which MSCs exert their immunomodulatory effects. jmb.or.krfrontiersin.org
Table 3: Key Ectoenzymes on MSCs
| Ectoenzyme | Substrate | Product | Function |
|---|---|---|---|
| CD39 | ATP, ADP | AMP, ADP | Hydrolysis of pro-inflammatory extracellular ATP and ADP |
Intracellular Enzyme Kinetics and Regulatory Mechanisms
The intracellular enzymatic landscape of MSCs is dynamic and tightly regulated to meet the metabolic demands of the cell and to orchestrate their functional responses, such as immunomodulation. Key metabolic pathways, including glycolysis and oxidative phosphorylation, are governed by the kinetics of their respective enzymes.
MSCs exhibit metabolic plasticity, shifting between glycolysis and oxidative phosphorylation depending on their microenvironment and activation state. For instance, under inflammatory conditions, MSCs can upregulate glycolysis. This metabolic shift is associated with an enhanced immunomodulatory capacity.
A critical intracellular enzyme in the context of MSC-mediated immunosuppression is indoleamine 2,3-dioxygenase (IDO). While not constitutively expressed, IDO is induced in MSCs by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan. The depletion of tryptophan and the production of kynurenine metabolites by IDO have a profound inhibitory effect on T-cell proliferation.
The regulation of these intracellular enzymes occurs at multiple levels, including transcriptional control (e.g., cytokine-induced expression of IDO) and post-translational modifications that can alter enzyme activity in response to cellular signals. Signaling pathways such as the mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase (AMPK) pathways play crucial roles in regulating the activity of metabolic enzymes and, consequently, MSC function.
Role of α-L-iduronidase (IDUA) in Genetically Modified MSCs
Genetic engineering of MSCs has been explored as a cell-based therapy for lysosomal storage diseases, such as Mucopolysaccharidosis type I (MPS I). MPS I is caused by a deficiency in the lysosomal enzyme α-L-iduronidase (IDUA), leading to the accumulation of glycosaminoglycans. nih.gov
In this therapeutic strategy, MSCs are genetically modified to overexpress and secrete functional IDUA. nih.gov The rationale is that these engineered MSCs can serve as a continuous source of the missing enzyme, which can then be taken up by other cells to correct the metabolic defect.
However, studies have shown that the use of MSCs as vehicles for IDUA delivery can be complicated by the host immune response. nih.gov Despite the inherent immunomodulatory properties of MSCs, the secreted IDUA can be recognized as a foreign protein, leading to the production of anti-IDUA antibodies. nih.govresearchgate.net This antibody response can neutralize the enzymatic activity and potentially limit the long-term efficacy of the therapy. nih.govresearchgate.net These findings highlight the complex interplay between the therapeutic protein, the MSC carrier, and the host immune system.
Molecular Mechanisms of Msc Mediated Biological Modulation
Receptor-Ligand Interactions and Signal Transduction
The initiation of cellular responses in MSCs is predominantly controlled by the interaction of extracellular ligands with specific receptors on the cell surface. These interactions trigger a cascade of intracellular events, ultimately leading to a coordinated biological response.
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a pivotal role in sensing a wide array of extracellular stimuli, including hormones, neurotransmitters, and chemokines. In MSCs, GPCR signaling is crucial for regulating their proliferation, differentiation, and migration. The activation of a GPCR by its specific ligand induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein. G-proteins are composed of α, β, and γ subunits. researchgate.net Upon receptor activation, the Gα subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the βγ dimer. researchgate.net Both the Gα-GTP and the βγ subunits can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a signaling cascade that amplifies the initial signal. researchgate.net
The diversity of GPCRs expressed on the surface of MSCs allows them to respond to a multitude of signals present in their microenvironment. Studies have shown that a large number of GPCRs are expressed in both undifferentiated and differentiating embryonic stem cells, highlighting their importance in stem cell biology. Current time information in Shelby County, US.dergipark.org.tr For instance, the activation of the Gs-alpha subunit, which stimulates the cAMP pathway, has been shown to contribute to embryonic stem cell proliferation and the maintenance of pluripotency. Current time information in Shelby County, US.dergipark.org.tr
Table 1: Key GPCR Signaling Components in MSCs
| Component | Function | Downstream Effectors |
|---|---|---|
| GPCRs | Sense extracellular signals (hormones, chemokines) | G-proteins |
| G-proteins (α, β, γ subunits) | Transduce signals from GPCRs to effectors | Adenylyl cyclase, Phospholipase C |
| Adenylyl Cyclase | Produces cyclic AMP (cAMP) | Protein Kinase A (PKA) |
| Phospholipase C (PLC) | Generates IP3 and DAG | Protein Kinase C (PKC), Ca2+ release |
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that are activated by the binding of growth factors, cytokines, and hormones. roosterbio.com In the human genome, 58 genes have been identified that encode for receptor tyrosine kinase proteins. roosterbio.com These receptors are critical regulators of normal cellular processes, and mutations in RTKs can lead to the activation of signaling cascades that affect protein expression. roosterbio.com The activation of RTKs is generally triggered by dimerization upon ligand binding, which leads to the autophosphorylation of tyrosine residues in the intracellular domain of the receptor. roosterbio.com
These phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. wikipedia.orgnih.gov This recruitment of signaling proteins to the activated receptor initiates multiple downstream signaling pathways that are fundamental to MSC function, including proliferation, survival, and differentiation. For example, the binding of growth factors like Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) to their respective RTKs on MSCs is essential for stimulating their expansion and directing their lineage commitment.
Unlike cell surface receptors, nuclear receptors are located within the cytoplasm or nucleus of the cell. They are ligand-activated transcription factors that regulate gene expression. Ligands for nuclear receptors are typically small, lipophilic molecules, such as steroid hormones, thyroid hormones, and certain vitamins, which can readily cross the cell membrane. Upon ligand binding, the nuclear receptor undergoes a conformational change, often leading to its translocation to the nucleus if it was in the cytoplasm. In the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
In MSCs, nuclear receptors play a critical role in lineage specification. For instance, the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) is a key event in adipogenic (fat cell) differentiation, while the activation of the Runt-related transcription factor 2 (Runx2) is essential for osteogenic (bone cell) differentiation. The aryl hydrocarbon receptor (AHR) is another nuclear receptor expressed in MSCs that has been shown to be involved in their immunomodulatory functions. mdpi.com Ligand activation of AHR can influence the expression of genes such as Cyp1a1 and Cyp1b1 and has been implicated in the anti-inflammatory effects of MSCs. mdpi.com
Intracellular Signaling Cascades
The activation of surface and nuclear receptors initiates a complex network of intracellular signaling cascades that process and transmit the external signals to the cellular machinery, resulting in specific biological outcomes.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK cascade consists of a series of three sequentially activated protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the MAPK itself. In mammals, there are several distinct MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
In MSCs, the MAPK pathways are activated by a variety of stimuli, including growth factors and inflammatory cytokines. The activation of these pathways plays a significant role in determining the fate of MSCs. For example, the ERK pathway is generally associated with promoting MSC proliferation and survival, while the p38 and JNK pathways are often involved in mediating cellular stress responses and can influence differentiation into specific lineages. The activation of MAPKs can be triggered by diverse receptors and is central to many pro-inflammatory activities in immune cells. nih.gov
The Phosphoinositide 3-kinase (PI3K)-Akt-mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. The pathway is typically initiated by the activation of receptor tyrosine kinases, which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the membrane, where they are activated.
Once activated, Akt can phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and metabolism. In MSCs, the PI3K-Akt-mTOR pathway is essential for maintaining their self-renewal and multipotency. Dysregulation of this pathway can impact the therapeutic efficacy of MSCs. For instance, upon activation, MSCs can undergo metabolic reprogramming, shifting their energy production to fuel specific functions, a process influenced by the PI3K-Akt-mTOR pathway. nih.gov
Table 2: Comparison of Intracellular Signaling Cascades in MSCs
| Pathway | Key Proteins | Primary Functions in MSCs |
|---|---|---|
| MAPK | Ras, Raf, MEK, ERK, JNK, p38 | Proliferation, differentiation, stress response, apoptosis |
| PI3K-Akt-mTOR | PI3K, Akt, mTOR | Cell growth, survival, metabolism, self-renewal |
Wnt/β-catenin Signaling in MSC Functional Modulation
The Wnt/β-catenin signaling pathway is a critical regulator of MSC biology, influencing cell fate decisions, proliferation, and differentiation. frontiersin.org Activation of the canonical Wnt pathway is essential for promoting the self-renewal and proliferation of MSCs, helping to maintain their clonogenic properties. frontiersin.org This pathway plays a crucial role in determining the lineage commitment of MSCs. For instance, active Wnt/β-catenin signaling promotes osteogenic differentiation, the process of forming bone cells, while simultaneously suppressing adipogenesis, or fat cell formation. frontiersin.org
The pathway's role as a molecular switch is evident in its regulation of key transcription factors. frontiersin.orgfrontiersin.org The suppression of adipogenesis is partly achieved by reducing the expression of adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.org Conversely, the pathway's activation is indispensable for MSCs to differentiate into osteoblasts. nih.gov In some contexts, MSCs can stimulate Wnt activity in other cells, such as cholangiocarcinoma cells, by promoting the nuclear translocation of β-catenin and up-regulating Wnt target genes, which can enhance proliferation and migration. nih.gov The intricate balance of Wnt/β-catenin signaling is therefore fundamental to directing the functional modulation of MSCs. frontiersin.orgfrontiersin.org
| MSC Function | Effect of Wnt/β-catenin Activation | Key Molecular Mediators |
|---|---|---|
| Self-Renewal & Proliferation | Promotes expansion and maintains clonogenic properties frontiersin.org | β-catenin, Wnt1, Wnt3a frontiersin.org |
| Osteogenic Differentiation | Induces differentiation into osteoblasts frontiersin.orgnih.gov | β-catenin, LRP5 nih.gov |
| Adipogenic Differentiation | Inhibits commitment to the adipocyte lineage frontiersin.orgfrontiersin.org | Downregulation of C/EBPα and PPARγ frontiersin.org |
TGF-β/BMP/SMAD Signaling Integration in MSC Biology
The Transforming Growth Factor-β (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), plays a pivotal role in mesenchymal differentiation through the canonical SMAD-dependent pathway. nih.govnih.gov Ligands from the TGF-β family bind to specific type I and type II serine/threonine kinase receptors on the cell surface. nih.gov This binding leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs). These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes. nih.gov
This signaling cascade is central to the differentiation of MSCs into various lineages, including osteoblasts (bone), chondrocytes (cartilage), and adipocytes (fat). nih.govresearchgate.netresearchgate.net BMPs, in particular, are potent inducers of osteoblast differentiation, with signaling converging on the Runx2 gene, a master regulator of bone formation. nih.govnih.gov The TGF-β/SMAD pathway does not operate in isolation; it integrates with other signaling networks, including Wnt and mitogen-activated protein kinase (MAPK) pathways, to fine-tune cellular responses. nih.govnih.gov For example, TGF-β1 can activate β-catenin signaling through SMAD3 to modulate osteoblastogenesis in human MSCs. nih.gov The specific outcome of TGF-β/BMP signaling depends on the specific ligands, receptors, and the cellular context, highlighting the complexity of its role in MSC biology. nih.govresearchgate.net
NF-κB Pathway Activation and Regulation in MSCs
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade in MSCs, particularly in response to inflammatory stimuli. nih.govnih.gov Pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), are potent activators of the NF-κB pathway in MSCs. nih.govnih.govfrontiersin.org This activation is required for the initial priming of the immunosuppressive functions of human MSCs. nih.gov When MSCs are stimulated with TNF-α, the IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. nih.gov This allows NF-κB transcription factors, such as the p65 subunit, to translocate to the nucleus and induce the expression of target genes. nih.gov
The functional consequences of NF-κB activation in MSCs are diverse. It is essential for mediating the immunosuppressive effects of MSCs on T-cell proliferation. nih.gov Inhibition of the NF-κB pathway has been shown to abolish the immunosuppressive capacity of MSCs. nih.govfrontiersin.org Furthermore, NF-κB activation influences MSC adhesion and migration. TNF-α stimulation induces the expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) via NF-κB, which enhances the adhesion of MSCs to endothelial cells, a key step for their accumulation at tumor or injury sites. aacrjournals.org However, NF-κB signaling can also have inhibitory effects on differentiation; for instance, it can inhibit osteogenic differentiation by promoting the degradation of β-catenin. nih.gov
Molecular Basis of Immunomodulatory Functions in Preclinical Models
MSCs possess potent immunomodulatory properties that are not constitutive but are instead activated or "licensed" by an inflammatory microenvironment. nih.govresearchgate.net This activation leads to the expression and secretion of a variety of soluble factors that suppress immune cell function.
Indoleamine 2,3-Dioxygenase (IDO) Activity and Regulation
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme that mediates the immunosuppressive effects of MSCs. nih.govnih.gov IDO catalyzes the degradation of the essential amino acid tryptophan, leading to its local depletion. nih.gov This depletion inhibits the proliferation of T-cells, which are highly sensitive to tryptophan levels. nih.gov The expression and activity of IDO in MSCs are not constant but are induced by pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ). frontiersin.orgnih.gov
In preclinical models, the immunomodulatory function of MSCs is often dependent on their IDO activity. nih.gov When MSCs are exposed to inflammatory signals like IFN-γ, they upregulate IDO, which then contributes to the suppression of immune responses. frontiersin.orgnih.gov The metabolites produced from tryptophan degradation, known as kynurenines, also have immunosuppressive functions, primarily by regulating T effector cell anergy and promoting the proliferation of regulatory T-cells. nih.govfrontiersin.org IDO is considered a critical "switch" that determines the direction of MSC-mediated immune regulation. nih.gov
Prostaglandin E2 (PGE2) Synthesis and Mechanism of Action
Prostaglandin E2 (PGE2) is another critical soluble factor secreted by MSCs that mediates their immunomodulatory and anti-inflammatory effects. nih.govstemcell.com PGE2 is a bioactive lipid synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, particularly COX-2. nih.govembopress.org The synthesis and secretion of PGE2 by MSCs are significantly increased in inflammatory settings, often stimulated by cytokines like Interleukin-1β (IL-1β). researchgate.net
PGE2 exerts its effects by binding to four G-protein coupled receptors (EP1-EP4), which can trigger diverse downstream signaling pathways. nih.gov Through these receptors, PGE2 can inhibit T-cell proliferation and pro-inflammatory cytokine production. stemcell.com It also plays a role in modulating macrophage polarization, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, which aids in the resolution of inflammation. nih.gov In preclinical studies, the therapeutic effects of MSCs in models of acute liver failure were shown to be dependent on the secretion of PGE2. nih.gov Furthermore, PGE2 can enhance the migration of MSCs, potentially improving their ability to home to sites of injury. nih.gov
| Factor | Primary Inducing Cytokine | Mechanism of Action | Effect on Immune Cells |
|---|---|---|---|
| Indoleamine 2,3-Dioxygenase (IDO) | IFN-γ frontiersin.orgnih.gov | Depletes local tryptophan; produces kynurenines nih.gov | Inhibits T-cell proliferation; induces T-cell anergy; promotes regulatory T-cells nih.gov |
| Prostaglandin E2 (PGE2) | IL-1β researchgate.net | Binds to EP receptors (EP1-EP4) nih.gov | Inhibits T-cell proliferation and cytokine production; promotes M2 macrophage polarization nih.govstemcell.com |
Interplay of MSCs with Cytokines and Chemokines (e.g., TNF-α, IFN-γ)
The immunomodulatory function of MSCs is dynamically regulated by the cytokine milieu. nih.govnih.gov In a non-inflammatory environment, MSCs may have low or no immunosuppressive activity. nih.gov However, upon exposure to pro-inflammatory cytokines such as TNF-α and IFN-γ, MSCs become "activated" or "licensed" to exert their potent immunosuppressive effects. nih.govresearchgate.netnih.gov This licensing process involves the upregulation of various effector molecules, including IDO, PGE2, Programmed death-ligand 1 (PD-L1), and Intercellular Adhesion Molecule-1 (ICAM-1). frontiersin.orgresearchgate.netwjgnet.com
IFN-γ is a primary licensing signal, crucial for inducing the expression of IDO and PD-L1. frontiersin.orgresearchgate.netwjgnet.com TNF-α often acts synergistically with IFN-γ to amplify these effects. frontiersin.orgwjgnet.comwjgnet.com For instance, TNF-α can enhance IFN-γ-induced PD-L1 expression by upregulating the IFN-γ receptor via the NF-κB pathway. wjgnet.com This synergy significantly boosts the capacity of MSCs to inhibit T-cell proliferation. frontiersin.orgwjgnet.com This interplay creates a regulatory feedback loop where the initial inflammatory response triggers the MSCs' immunosuppressive functions, which in turn helps to control and resolve the inflammation. nih.govnih.gov
Compound and Gene Name Reference Table
| Name Mentioned in Article | Full Name |
| Ad-MSCs | Adipose tissue-derived Mesenchymal Stromal Cells |
| ALK5 | Activin Receptor-Like Kinase 5 |
| BECN1 | Beclin 1 |
| BM-MSCs | Bone Marrow-derived Mesenchymal Stem Cells |
| BMP | Bone Morphogenetic Protein |
| C/EBPα | CCAAT/enhancer-binding protein alpha |
| COX-2 | Cyclooxygenase-2 |
| CXCR4 | C-X-C Motif Chemokine Receptor 4 |
| Fas | Fas Cell Surface Death Receptor |
| GSK3 | Glycogen Synthase Kinase 3 |
| hUC-MSCs | human Umbilical Cord-derived Mesenchymal Stem Cells |
| ICAM-1 | Intercellular Adhesion Molecule-1 |
| IDO | Indoleamine 2,3-Dioxygenase |
| IFN-γ | Interferon-gamma |
| IKK | IκB Kinase |
| IL-1β | Interleukin-1 beta |
| IL-10 | Interleukin-10 |
| IL-17 | Interleukin-17 |
| IL-6 | Interleukin-6 |
| LRP5/6 | Low-density Lipoprotein Receptor-related Protein 5/6 |
| MAPK | Mitogen-Activated Protein Kinase |
| MyD88 | Myeloid Differentiation Primary Response 88 |
| NF-κB | Nuclear Factor-kappa B |
| PD-L1 | Programmed Death-Ligand 1 |
| PGE2 | Prostaglandin E2 |
| PI3K | Phosphoinositide 3-kinase |
| PPARγ | Peroxisome Proliferator-Activated Receptor-gamma |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 |
| Runx2 | Runt-related transcription factor 2 |
| SHP1 | Src homology region 2 domain-containing phosphatase-1 |
| SMAD | SMAD Family Member |
| SOX9 | SRY-Box Transcription Factor 9 |
| TAK1 | TGF-β Activated Kinase 1 |
| TGF-β | Transforming Growth Factor-beta |
| TLR4 | Toll-like Receptor 4 |
| TNF-α | Tumor Necrosis Factor-alpha |
| TSG-6 | TNF-α Stimulated Gene-6 |
| VCAM-1 | Vascular Cell Adhesion Molecule-1 |
| Wnt | Wingless-related integration site |
Molecular Mechanisms of Mitochondrial Transfer to Recipient Cells
Mesenchymal Stem Cells (MSCs) have demonstrated a remarkable capacity to rescue and repair damaged cells through various mechanisms, one of the most novel being the intercellular transfer of mitochondria. uandes.cl This process restores bioenergetic function in recipient cells experiencing mitochondrial dysfunction. frontiersin.orgnih.gov The transfer is triggered by signals of cellular stress, damage, inflammation, and the presence of reactive oxygen species (ROS). nih.govbohrium.com Several distinct molecular mechanisms facilitate this mitochondrial donation.
One of the most frequently documented pathways is through the formation of tunneling nanotubes (TNTs) . mdpi.comresearchgate.net TNTs are thin, F-actin-rich membranous extensions that form direct cytoplasmic connections between the MSC and the recipient cell, allowing for the passage of organelles. researchgate.netresearchgate.netjove.com The movement of mitochondria through these nanotubes is an active process regulated by Rho GTPases, such as Miro1, which is essential for mitochondrial transport along the microtubule tracks within the TNTs. nih.govresearchgate.net The formation of TNTs can be regulated by signaling pathways like the TNF-α/NF-κB/TNFαip2 pathway. nih.gov Studies have shown that inhibiting TNT formation abrogates the therapeutic effects of MSCs, highlighting the importance of this mechanism. mdpi.comnih.gov
Another significant mechanism involves the secretion of extracellular vesicles (EVs) . researchgate.netportlandpress.com MSCs can package mitochondria or mitochondrial DNA (mtDNA) into various types of EVs, including microvesicles and exosomes. nih.govportlandpress.com Larger microvesicles can carry whole or partial mitochondria, which are then internalized by recipient cells, such as macrophages, enhancing their metabolic activity. nih.govportlandpress.com Smaller exosomes are capable of transferring mtDNA. portlandpress.com The release of these mitochondrial particles can be a calcium-dependent process involving CD38 and cyclic ADP ribose signaling. nih.gov For instance, MSCs have been shown to release mitochondria within EVs that are taken up by macrophages, leading to enhanced phagocytic capacity and an anti-inflammatory M2 polarization. nih.gov
Cell fusion and the formation of gap junctions represent other, more direct, methods of transfer. frontiersin.orgresearchgate.net Cell fusion involves the merging of cell membranes, allowing for the sharing of cytosolic contents, including organelles. researchgate.net Gap junctions are channels formed by connexin proteins, such as Connexin 43, that connect adjacent cells, enabling the exchange of small molecules and potentially organelles between MSCs and recipient cells. nih.govresearchgate.netnih.gov
Upon internalization by the recipient cell, the donated mitochondria can integrate into the endogenous mitochondrial network, restoring mitochondrial biogenesis, increasing ATP production, elevating membrane potential, and ultimately rescuing the cell from apoptosis and restoring function. portlandpress.comresearchgate.net
MSC Homing and Migration: Molecular Determinants in Preclinical Models
The therapeutic efficacy of systemically administered MSCs is highly dependent on their ability to navigate to and engraft within sites of injury or inflammation, a process known as homing and migration. nih.govresearchgate.net This complex process is orchestrated by a sequence of molecular interactions analogous to the leukocyte adhesion cascade, involving tethering and rolling, activation, firm adhesion, and transmigration through the endothelial barrier. nih.govnih.gov This cascade is governed by specific molecular determinants, including adhesion molecules, chemokine signaling, and interactions with the extracellular matrix. researchgate.net
Chemokine Receptor Signaling and Chemotaxis
Following initial adhesion, MSC migration is directed by chemotactic gradients of chemokines released from injured or inflamed tissues. oatext.comnih.gov MSCs express a wide array of chemokine receptors, although expression levels can vary depending on the MSC source and culture conditions. nih.gov
The most extensively studied axis in MSC homing is the CXCL12 (SDF-1)/CXCR4 pathway. nih.govnih.gov Tissues undergoing injury or inflammation upregulate the chemokine CXCL12, which acts as a potent chemoattractant for CXCR4-expressing MSCs. nih.govnih.gov While the surface expression of CXCR4 on cultured MSCs can be low, a significant intracellular pool exists that can be mobilized to the cell surface, enhancing migratory capacity. oatext.comashpublications.orghaematologica.org Cytokine pre-treatment, for example with TNF-α or IL-1β, can increase CXCR4 expression and improve MSC migration towards an SDF-1 gradient. oatext.comhaematologica.org
Beyond CXCR4, MSCs express a broad profile of other chemokine receptors that contribute to their migration to various tissues. oatext.comoatext.com These include, but are not limited to, CCR1, CCR2, CCR4, CCR7, CCR9, CXCR5, and CXCR6. nih.govoatext.com For instance, CCR1 is the receptor for the chemokine MIP-1α, and this interaction has been shown to induce MSC migration. oatext.com Similarly, the IL-8 receptors CXCR1 and CXCR2 are involved in guiding MSCs to injured sites where IL-8 is upregulated. oatext.com The specific combination of chemokine receptors expressed by an MSC subpopulation likely determines its tissue-specific homing potential. nih.gov
| Chemokine Receptor | Corresponding Chemokine(s) | Role in MSC Chemotaxis |
|---|---|---|
| CXCR4 | CXCL12 (SDF-1) | Primary axis for homing to bone marrow and sites of injury. nih.govnih.gov |
| CCR1 | CCL3 (MIP-1α) | Mediates migration towards inflammatory signals. oatext.com |
| CCR2 | CCL2 (MCP-1) | Involved in migration to damaged tissue. oatext.com |
| CXCR1 / CXCR2 | CXCL8 (IL-8) | Directs migration to sites of inflammation where IL-8 is present. oatext.com |
| CCR7 | CCL19, CCL21 | May be involved in homing to secondary lymphoid organs and wounds. nih.gov |
| CCR9 | CCL25 | Implicated in gut-specific homing. oatext.com |
Extracellular Matrix (ECM) Interactions and Remodeling at a Molecular Level
The final stage of homing, transmigration (or diapedesis), requires MSCs to penetrate the endothelial basement membrane and navigate through the tissue's extracellular matrix (ECM). nih.gov This process involves dynamic interactions with ECM components and active remodeling of the matrix.
MSCs interact with various ECM proteins, such as fibronectin and collagen, primarily through integrin receptors. nih.gov These interactions provide traction and signaling cues for migration. However, to invade the dense network of the basement membrane and interstitial matrix, MSCs must actively degrade ECM components. This is accomplished through the secretion of proteolytic enzymes, particularly Matrix Metalloproteinases (MMPs) . nih.gov
MSCs are known to produce several MMPs, including MMP-1 and MMP-2, as well as membrane-type MMPs like MT1-MMP. oatext.comoatext.com The expression and activity of these enzymes are critical for the invasive capacity of MSCs. For example, MMP-2 expression is associated with the ability of MSCs to migrate across the endothelial layer. oatext.com The activity of MMPs is tightly regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). The balance between MMPs and TIMPs secreted by MSCs dictates their ability to remodel the surrounding matrix and migrate effectively. nih.gov Inflammatory cytokines like TNF-α and IL-1β can stimulate MSCs to produce more MMPs, thereby enhancing their chemotactic migration through the ECM. oatext.com Senescent MSCs have also been shown to upregulate proteins involved in matrix stiffening, such as lysyl oxidase (LOX) and various collagen isoforms, indicating their capacity to significantly remodel the ECM. biologists.com
Preclinical Pharmacokinetics and Biodistribution of Msc Derived Molecular Components
Tracking Methodologies for MSC-Derived Molecular Signals in Animal Models
Investigating the fate and distribution of MSC-derived molecular signals in preclinical animal models necessitates the use of sensitive and specific tracking methodologies. These methods allow researchers to detect the presence and quantify the levels of MSC-derived components in various tissues and biological fluids over time.
Quantitative Polymerase Chain Reaction (qPCR) for Human Alu Sequences
Quantitative Polymerase Chain Reaction (qPCR) targeting human Alu sequences is a widely used method for detecting and quantifying human DNA in animal tissues, serving as a proxy for the presence of human MSCs. Alu sequences are highly repetitive, species-specific DNA elements abundant in the human genome, making them a suitable marker for detecting even small numbers of human cells in a xenogeneic (human cells in animal) model nih.govisciii.es. The presence and quantity of the Alu marker are evaluated by qPCR amplification using DNA extracted from tissue samples nih.gov. A standard curve can be established using known amounts of human and animal DNA to quantify the amount of human DNA in the samples nih.gov. This method is considered simple and sensitive, particularly when continuous external follow-up is not required nih.gov. Studies have successfully used Alu-based qPCR to track the distribution and persistence of human MSCs in various mouse organs, including lungs, liver, kidneys, and spleen, following intravenous injection nih.govtandfonline.comkoreamed.org. For instance, one study quantified human Alu sequences in the lungs and liver of mice injected with human adipose-derived MSCs, showing a decrease in signal over time in the lungs and undetectable levels in the liver at certain time points nih.gov. Another study using human umbilical cord-derived MSCs in mice also employed Alu qPCR, observing a distribution pattern primarily in the lung, followed by liver, kidney, and spleen tandfonline.com.
Chromatographic Methods for Peptide/Protein Quantification
Chromatographic methods, particularly when coupled with mass spectrometry (MS), are powerful tools for the identification and quantification of peptides and proteins, including those secreted by MSCs. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a common technique employed for proteomic analysis, allowing for the comprehensive identification and quantification of proteins from cells and tissues with high resolution nih.govmdpi.comnih.gov. This approach involves the separation of peptides or proteins by liquid chromatography before their detection and identification by mass spectrometry nih.govnih.gov. LC-MS/MS can identify proteins fragmented into peptides by enzymes like trypsin nih.gov. Quantitative proteomics methods based on LC-MS/MS, such as those using data-dependent protein IDs or shotgun-based approaches, can be applied to analyze the protein composition of MSC conditioned medium or tissue samples from animal models treated with MSCs nih.govmdpi.com. For example, LC-MS/MS has been used to analyze the secreted protein expression profile of human adipose-derived MSCs, identifying numerous proteins nih.gov. While challenges exist in sample preparation and chromatographic separation for large-scale analysis, LC-MS/MS offers high sensitivity, selectivity, and reliability for identifying and quantifying proteins and peptides researchgate.netresearchgate.net.
Imaging Modalities for Molecular Biodistribution
Various imaging modalities are utilized for non-invasive or ex vivo tracking of MSCs and, indirectly, their molecular components, providing insights into their biodistribution in preclinical animal models. These techniques often rely on labeling MSCs with contrast agents or reporter genes.
Bioluminescence Imaging (BLI): BLI involves genetically engineering MSCs to express a luciferase reporter gene. Upon administration of a luciferin (B1168401) substrate, the cells emit light that can be detected by a sensitive camera, allowing for real-time, non-invasive tracking of cell distribution and persistence in living animals tandfonline.complos.orgthno.org. While powerful for tracking cell viability and location, the signal can be affected by tissue depth and light scattering plos.org. Studies have used BLI to track MSCs in mice, showing initial accumulation in the lungs followed by a decline in signal over time plos.org.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): PET and SPECT involve labeling MSCs with radioisotopes (e.g., ⁸⁹Zr, ¹¹¹In, ⁹⁹mTc). These isotopes emit positrons or gamma rays that can be detected by PET or SPECT scanners, providing quantitative information on the distribution of labeled cells in various organs tandfonline.comthno.orgnih.govmdpi.commdpi.com. PET-CT imaging, combining PET with Computed Tomography, offers both functional and anatomical information mdpi.com. These methods enable long-term tracking but can be affected by radioisotope shedding or cell death tandfonline.com. Studies have used ¹¹¹In-oxine SPECT to track MSC biodistribution in models of myocardial infarction and local radiation injuries thno.orgmdpi.com.
Magnetic Resonance Imaging (MRI): MRI is a non-invasive imaging technique that provides high spatial and temporal resolution for visualizing tissues and organs. MSCs can be labeled with superparamagnetic iron oxide nanoparticles (SPIONs), which act as negative contrast agents in MRI, allowing for the tracking of labeled cells in vivo thno.orgfrontiersin.org. MRI is useful for detailed anatomical localization of labeled cells frontiersin.org.
These imaging modalities, often used in combination with ex vivo analyses like qPCR or histology, provide valuable data on the spatial and temporal distribution of MSCs, which is intrinsically linked to the potential delivery of their secreted molecular components to target tissues nih.govnih.govnih.govnih.gov.
Distribution and Persistence of MSC-Secreted Factors in Research Models
Following administration in preclinical animal models, the distribution and persistence of MSC-secreted factors are closely related to, but distinct from, the biodistribution and persistence of the MSCs themselves. While MSCs may exhibit limited survival and persistence in the host, their secreted factors can still exert therapeutic effects nih.govnih.govunimore.itfrontiersin.orge-century.ustechscience.comportlandpress.com.
Intravenously administered MSCs are often initially trapped in the lungs due to their size, a phenomenon known as the "pulmonary first-pass effect" nih.govnih.govfrontiersin.orgmdpi.com. From the lungs, MSCs or their secreted factors may redistribute to other organs such as the liver, spleen, and kidneys nih.govmdpi.comnih.gove-century.usmdpi.com. The route of administration significantly influences the initial distribution; for instance, intra-arterial infusion can bypass the lungs and lead to wider distribution nih.govmdpi.com. Local administration routes, such as intramuscular or intra-articular injection, tend to result in localized presence of MSCs with limited systemic distribution nih.govmdpi.com.
The persistence of MSCs in animal models is often relatively short, with studies reporting detection for hours to a few days or weeks, depending on the tracking method, animal model (immunocompetent vs. immunodeficient), and MSC source nih.govtandfonline.comnih.govfrontiersin.orgoup.com. Despite the limited persistence of the cells, therapeutic effects are observed, supporting the notion that secreted factors play a significant role nih.gove-century.usportlandpress.com. The pharmacokinetics of secreted factors can differ from that of the cells. For example, a study tracking both luciferase-engineered MSCs by BLI and secreted human IL-6 by ELISA in mice found that while the BLI signal from cells decreased relatively quickly, the secreted IL-6 could be detected in the serum for a longer duration plos.orgnih.gov. This suggests that even if the cells are cleared, their secreted products can persist and exert systemic effects plos.orgnih.govplos.org.
The composition of the MSC secretome itself is complex, containing a wide range of molecules including cytokines, growth factors, chemokines, immunomodulatory molecules, and extracellular vesicles (EVs) frontiersin.orgresearchgate.net. EVs, such as exosomes and microvesicles, carry a cargo of proteins, lipids, mRNAs, and miRNAs and are considered important mediators of MSC paracrine effects nih.govtechscience.comportlandpress.comoup.com. The biodistribution and persistence of these different components of the secretome can vary. Studies are increasingly focusing on tracking MSC-derived EVs, for example, using radiolabeling and PET-CT imaging, to understand their specific PK and biodistribution mdpi.com.
Research findings on distribution and persistence often involve quantitative data from methods like qPCR or analysis of imaging signals. For example, a study using Alu qPCR showed the number of MSCs in mouse lungs decreasing from approximately 3,500 cells at 1 hour post-injection to undetectable levels by 72 hours nih.gov. Another study using BLI observed durable signals up to 24 hours after intravenous injection of luciferase-engineered MSCs plos.org.
Table 1 provides illustrative data on the distribution of MSCs in various organs at different time points in preclinical animal models, as assessed by different tracking methodologies.
Table 1: Illustrative MSC Distribution in Preclinical Animal Models
| Animal Model | MSC Source & Labeling | Administration Route | Tracking Method | Time Point | Primary Distribution Sites | Persistence Noted | Source |
| Mice | Human Adipose-derived MSCs (Fluorescence, Alu qPCR) | Intravenous | Optical Imaging, Alu qPCR | 1, 4, 24, 72 hrs | Lungs (initial high), Liver, Kidneys, Spleen | Alu signal detected up to 24 hrs in lungs, undetectable in liver at all times. | nih.govkoreamed.org |
| Mice | Human Umbilical Cord-derived MSCs (⁸⁹Zr-oxine PET/CT, BLI, Alu qPCR) | Intravenous | PET/CT, BLI, Alu qPCR | Up to 14 days (PET/CT), 7 days (BLI, qPCR) | Lung > Liver > Kidney > Spleen | Detected up to 14 days in lung by PET/CT, 7 days by BLI/qPCR. | tandfonline.com |
| Mice | Human MSCs (Luciferase reporter, ELISA for IL-6) | Intravenous | BLI, ELISA | 0.5, 8, 24, 72 hrs | Lungs (BLI), Serum (IL-6) | BLI signal up to 24 hrs, IL-6 detected for days. | plos.orgnih.gov |
| Mice | Human BM-MSCs (PCR for SRY sequences) | Intravenous | PCR | 5 min - 13 weeks | Lungs (soon after injection), then mainly liver. | Disappeared from lungs before 1 week, found in liver later. | nih.gov |
| Rabbits | MSCs (SPIONs) | Intravenous | MRI | Not specified | Kidneys (in acute kidney injury model) | Not specified | frontiersin.org |
Note: This table synthesizes findings from multiple sources and is illustrative of typical distribution patterns observed in preclinical studies. Specific results can vary depending on the experimental design.
Factors Influencing Molecular Clearance and Bioavailability in Preclinical Settings
The clearance and bioavailability of MSC-derived molecular components in preclinical settings are influenced by a complex interplay of factors related to the properties of the secreted molecules, the MSCs themselves, the administration route, and the host physiological and immunological environment plos.orgnih.govnih.govtechscience.comoup.comnih.govplos.orgresearchgate.netresearchgate.netfrontiersin.org.
Factors influencing clearance include:
Host Immune Response: In xenogeneic models (e.g., human MSCs in mice), the host immune system can recognize and clear the transplanted cells, which in turn affects the continuous release and bioavailability of MSC-derived factors plos.orgoup.comnih.govplos.orgresearchgate.net. Immunocompromised animal models are often used to mitigate this rapid immune-mediated clearance and allow for longer observation of MSCs and their effects nih.govisciii.esplos.orgnih.govresearchgate.net. Studies have shown that the exposure to MSC-derived factors like IL-6 is significantly higher and persists longer in immunodeficient mice compared to immunocompetent strains plos.orgnih.govresearchgate.net.
Nature of the Secreted Factors: The biochemical properties of the secreted molecules, such as size, charge, and stability, influence their distribution, metabolism, and excretion. Peptides and proteins may be subject to enzymatic degradation, while molecules encapsulated in extracellular vesicles might have different circulation times and tissue targeting compared to free soluble factors nih.govtechscience.comportlandpress.comoup.com. The secretion mechanism itself (e.g., active Golgi-dependent secretion vs. passive release) also impacts the rate and profile of factor delivery plos.orgnih.govplos.org.
Route of Administration: The chosen administration route significantly impacts the initial distribution and subsequent clearance. Intravenous administration leads to initial pulmonary trapping and systemic circulation, while local delivery results in localized exposure and potentially different clearance mechanisms nih.govmdpi.com.
Disease State and Microenvironment: The pathological condition and the local tissue microenvironment at the site of injury or disease can influence both MSC homing and the activity and stability of secreted factors nih.govnih.govtechscience.com. Inflammation, for instance, can alter the expression profile of MSC-secreted factors and affect their interaction with host cells and the extracellular matrix nih.govfrontiersin.orgtechscience.comresearchgate.net.
Bioavailability, representing the extent to which the secreted factors reach the systemic circulation or target tissues and are available to exert their effects, is thus a function of the rate and duration of secretion by the MSCs and the rate of clearance of these factors from the body plos.orgnih.govplos.org. Understanding these factors is critical for optimizing MSC-based therapies and potentially developing cell-free approaches using concentrated secretomes or engineered EVs mdpi.comunimore.ittechscience.comportlandpress.com.
The study of factors influencing bioavailability often involves comparing the pharmacokinetics of specific secreted factors under different experimental conditions, such as in different animal strains or after genetic modification of MSCs to enhance or alter secretion plos.orgnih.govplos.orgresearchgate.net. For example, genetically engineering MSCs for constitutive expression of a reporter protein like Gaussia luciferase demonstrated a longer systemic exposure compared to naturally secreted factors like IL-6, highlighting the impact of host regulation on the bioavailability of natural secretome components plos.orgnih.govplos.org.
Table 2: Factors Influencing Clearance and Bioavailability of MSC-Derived Components
| Category | Specific Factors | Impact on Clearance/Bioavailability | Source |
| Host Factors | Immune Competence (e.g., immunocompetent vs. immunodeficient models) | Immune rejection of MSCs leads to reduced persistence and lower/shorter exposure to secreted factors. | plos.orgoup.comnih.govplos.orgresearchgate.net |
| Disease State/Microenvironment (e.g., inflammation, tissue injury) | Can influence MSC homing, retention, and the activity/stability of secreted factors. | nih.govnih.govtechscience.com | |
| Molecular Factors | Size, Charge, Stability of Secreted Molecules | Affects distribution, metabolism, and excretion rates. | nih.govtechscience.comportlandpress.comoup.com |
| Encapsulation in Extracellular Vesicles | Can alter circulation time, targeting, and protection from degradation compared to free molecules. | nih.govtechscience.comportlandpress.comoup.com | |
| Cellular Factors | MSC Source (e.g., bone marrow, adipose tissue, umbilical cord) | Can influence the composition of the secretome. | nih.govfrontiersin.orgresearchgate.net |
| MSC Culture Conditions (e.g., passage number, preconditioning) | Affects MSC phenotype, secretome composition, and secretion rate. | nih.govfrontiersin.orgresearchgate.net | |
| Administration | Route of Administration (e.g., intravenous, intra-arterial, local) | Determines initial distribution and subsequent systemic exposure vs. localized presence. | nih.govmdpi.com |
| Secretion Mechanism (e.g., active vs. passive release) | Impacts the rate and profile of factor delivery. | plos.orgnih.govplos.org |
Understanding these factors is essential for designing preclinical studies, interpreting results, and translating findings towards potential clinical applications of MSC-derived molecular components.
Advanced Analytical Methodologies for Msc Molecular Analysis
Proteomics and Metabolomics in MSC Research
Proteomics and metabolomics, as "omics" techniques, play a vital role in comprehensively analyzing biological systems and monitoring cellular fluctuations in response to various factors. researchgate.netcornell.edu Applied to MSC research, these fields aim to identify and quantify the complete set of proteins (proteome) and small molecule metabolites (metabolome) present in MSCs or their secretome. cornell.edunih.gov This provides valuable data for generating new hypotheses and testing existing ones regarding MSC function and therapeutic effects. cornell.edu
Mass Spectrometry-Based Profiling of MSC Secretomes
The MSC secretome, consisting of secreted proteins, metabolites, and other bioactive molecules, is increasingly recognized as a key mediator of their therapeutic effects. nih.govfrontiersin.orgdovepress.comresearchgate.net Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a widely used and powerful technique for the identification and quantification of proteins in MSC conditioned media (CM). nih.govfrontiersin.orgbiorxiv.orgamegroups.orgmdpi.com This approach allows for the analysis of highly heterogeneous compounds, even at low concentrations. amegroups.org
Studies utilizing LC-MS/MS have identified thousands of proteins in the supernatant of MSCs cultured under static conditions. frontiersin.org For instance, one study reported the identification of 128 proteins in the secretome of human adipose-derived MSCs using LC-MS. amegroups.org Another study analyzing bone marrow-derived MSC secretome identified 2157 proteins. mdpi.com These analyses reveal that proteins of greater abundance in the secretome are often derived from the extracellular matrix (ECM), such as collagen, fibronectin, lumican, and versican. frontiersin.org
Mass spectrometry-based proteomics can also be used to investigate how factors like donor age, sex, and tissue source influence the protein profile of the MSC secretome. biorxiv.org Label-free LC-MS/MS proteomics has been applied to analyze CM from bone marrow- and adipose-derived MSCs, revealing systematic differences in protein abundance. biorxiv.org Techniques like Stable Isotope Dynamic Labelling of Secretomes (SIDLS) combined with LC-MS/MS can identify classically-secreted proteins based on the rate of isotope label incorporation. biorxiv.org
Beyond global profiling, targeted MS approaches like multiple reaction monitoring (MRM) can monitor the production of selected proteins in MSC supernatant over time in systems like bioreactors. frontiersin.org This is particularly relevant for identifying and evaluating the production of soluble proteins in a reproducible and scalable manner for potential therapeutic use. frontiersin.org
Research findings highlight the diverse functions of proteins found in the MSC secretome, including involvement in immunomodulatory activities, cell differentiation, tissue remodeling, angiogenesis, and hematopoiesis. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for MSC Metabolite Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to mass spectrometry for the identification and quantitative analysis of metabolites. psu.eduresearchgate.netnih.gov While generally less sensitive than MS, NMR provides valuable information about the metabolic composition of biological samples, including MSCs and their secretome. psu.eduresearchgate.netnih.gov
Metabolite profiling, a related NMR-based approach, involves assigning the signals in 1H NMR spectra of tissue extracts to typically identify 20-40 metabolites in an unfractionated extract. psu.eduresearchgate.netnih.gov Differences in metabolite concentrations identified through profiling can provide the basis for hypotheses about underlying biological processes. psu.eduresearchgate.netnih.gov Both fingerprinting and profiling generate a metabolic phenotype for the cells. psu.eduresearchgate.net
Metabolomics techniques, including NMR, can support the quantification of metabolites in MSC conditioned medium and help clarify the biological mechanisms of MSC function by assaying metabolites involved in metabolic or signaling pathways. nih.gov
High-Throughput Gene Expression Analysis (e.g., Microarrays, RNA-Seq)
High-throughput gene expression analysis techniques, such as microarrays and RNA sequencing (RNA-Seq), are essential for understanding the transcriptional landscape of MSCs. researchgate.netlabmanager.comfrontiersin.orgfrontiersin.org These methods provide a global view of transcriptome activity, revealing which genes are active and at what level, offering insights into cellular processes, disease mechanisms, and responses to stimuli. labmanager.comfrontiersin.orgfrontiersin.org
Microarray analysis is a well-established technology that allows for the simultaneous measurement of expression levels for thousands of genes using probes immobilized on a solid surface. labmanager.comnih.gov It is particularly useful for analyzing well-characterized genomes and is often employed in large-scale, cost-sensitive studies like biomarker discovery. labmanager.com
RNA sequencing (RNA-Seq) is a more recent and powerful technique that provides a global, unbiased transcriptomic analysis with high sensitivity and specificity. researchgate.netfrontiersin.org Unlike microarrays, RNA-Seq does not require prior knowledge of the genome sequence and can detect rare and low-abundance transcripts, single-nucleotide polymorphisms, and novel gene isoforms. researchgate.netfrontiersin.orgnih.gov This makes RNA-Seq ideal for discovery-driven research and unraveling complex biological mechanisms. researchgate.netlabmanager.com
Both microarrays and RNA-Seq have been used to characterize the molecular profiles of MSCs under various conditions. For instance, microarray techniques have been used to identify altered pathways and differentially expressed genes during MSC transformation. scilit.complos.org Comparative analysis using both microarrays and RNA-Seq has identified common differentially expressed genes in studies comparing different MSC populations. researchgate.net
These high-throughput methods are crucial for understanding the molecular mechanisms underlying MSC properties, differentiation potential, and responses to environmental factors or genetic modifications. researchgate.netnih.govfrontiersin.org
Flow Cytometry for Multiparametric Molecular Phenotyping
Flow cytometry is a powerful technique widely used for the multiparametric molecular phenotyping of MSCs. nih.govmdpi.commiltenyibiotec.commiltenyibiotec.comnih.gov It allows for the rapid and standardized characterization and quantification of cultured human MSCs based on the expression of specific cell surface markers. miltenyibiotec.commiltenyibiotec.com
According to the International Society for Cellular Therapy (ISCT) guidelines, a minimal criterion for identifying MSCs is the positive expression of CD73, CD90, and CD105, while being negative for hematopoietic markers such as CD34, CD45, and CD14. nih.govmdpi.comnih.gov Flow cytometry is the standard method for verifying these markers on isolated and cultured MSC populations. nih.govmdpi.com
Flow cytometry enables the assessment of a wide range of surface molecules on MSCs, including cellular adhesion molecules, integrins, selectins, chemokine receptors, and membrane-bound receptors involved in apoptosis. nih.gov While a large number of markers have been analyzed, there is no single marker or simple set of markers that universally defines MSCs from all sources. nih.gov
Studies utilize flow cytometry to compare the phenotypic surface marker expression of MSCs isolated using different techniques or cultured under varying conditions. mdpi.com For example, flow cytometry has been used to show that while general MSC markers (CD90, CD73, CD105, CD13, CD29, CD44) may not differ based on harvesting technique, other markers might. mdpi.com
The ability of flow cytometry to analyze multiple markers simultaneously on individual cells provides detailed insights into the heterogeneity within MSC populations and allows for the correlation of specific markers with functional features. mdpi.comnih.gov
Immunofluorescence and Advanced Microscopy for Subcellular Localization of Molecules
Immunofluorescence and advanced microscopy techniques are indispensable for visualizing the distribution, localization, and interaction of specific molecules within MSCs at a subcellular level. proteinatlas.orgsinobiological.comthermofisher.com By combining the specificity of antibodies with fluorescent labels and the capabilities of fluorescence microscopy, researchers can precisely localize and even quantify proteins and other molecules within cellular structures. sinobiological.comthermofisher.com
Immunofluorescence microscopy provides clear positioning of molecules, allowing direct observation of their expression and subcellular localization. sinobiological.com This technique is highly specific and sensitive, capable of detecting targets even with low expression levels. sinobiological.com Various microscope designs, including epifluorescence and confocal microscopes, are used for analyzing immunofluorescence samples. sinobiological.com Advanced techniques like super-resolution microscopy offer even higher resolution. sinobiological.com
In MSC research, immunofluorescence and advanced microscopy are used to affirm gene expression data and confirm or assess differentiation status by staining for lineage-specific biomarkers. researchgate.net For example, immunofluorescence has been used to stain MSCs for markers like STRO-1 to confirm multipotency retention and for markers of adipogenic, myogenic, or osteogenic differentiation (e.g., FABP4, myogenin, OPN) to assess differentiation into other lineages. researchgate.net
These techniques also contribute to understanding cellular processes within MSCs, such as protein trafficking and changes in localization in response to stimuli. thermofisher.com Immunofluorescence microscopy has been used to examine the subcellular distribution of proteins like myosin-V in cells. molbiolcell.org The ability to perform multiple staining allows for the simultaneous detection of multiple targets within the same sample, providing insights into the spatial relationships between different molecules. sinobiological.com
Computational and Theoretical Modeling of Msc Biology
In Silico Approaches to MSC Differentiation and Function
In silico approaches, which utilize computer simulations to study biological phenomena, are increasingly being employed to understand the intricate processes of MSC differentiation and function. These methods allow for the analysis of complex datasets and the modeling of cellular behaviors that are difficult to observe experimentally. While direct research on the effects of alpha-MSCS on MSC differentiation and function using in silico methods is not yet widely published, the existing frameworks for modeling MSCs provide a clear path for future investigations.
Current computational models of MSCs often focus on the influence of various growth factors and physical cues on lineage commitment. For instance, models have been developed to simulate how the cytokine TNF-α can modulate signaling pathways, such as the JAK/STAT/TIE2 axis, which is involved in the endothelial differentiation of bone marrow-derived MSCs. bmbreports.org These models can be adapted to incorporate the potential effects of small molecules like this compound, predicting how they might alter the signaling landscape and ultimately influence cell fate decisions.
Future research could involve developing models that simulate the introduction of this compound into a virtual MSC microenvironment. By integrating known data about the compound's chemical properties, such as those available from databases like PubChem, with established models of MSC signaling networks, it would be possible to generate hypotheses about its potential to promote or inhibit differentiation into specific lineages like osteoblasts, chondrocytes, or adipocytes. nih.gov
Molecular Dynamics Simulations of Ligand-Receptor Interactions on MSCs
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique provides a high-resolution view of the dynamic interactions between molecules, making it particularly well-suited for studying how ligands, such as this compound, bind to and modulate the activity of receptors on the surface of MSCs. wikipedia.org
Although specific MD simulation studies focusing on the interaction of this compound with MSC receptors are not yet available in the public domain, the methodology for such investigations is well-established. An MD simulation would begin with the three-dimensional structures of both this compound and a target receptor on the MSC surface. The simulation would then calculate the forces between every atom in the system and use Newton's laws of motion to predict their movements over a series of incredibly small time steps. wikipedia.org
By analyzing the trajectory of these movements, researchers can gain detailed insights into the binding process, including the specific amino acid residues on the receptor that are crucial for the interaction. This information is invaluable for understanding the mechanism of action of this compound and for designing new compounds with enhanced or modified activities.
Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound and an MSC Receptor
| Parameter | Description | Typical Value/Setting |
| System Setup | The initial coordinates of all atoms in the simulation box, including the ligand, receptor, and solvent molecules. | Based on crystal structures or homology models. |
| Force Field | A set of mathematical functions and parameters that describe the potential energy of the system. | e.g., AMBER, CHARMM, GROMOS. |
| Solvent Model | The representation of the solvent (usually water) in the simulation. | Explicit (e.g., TIP3P) or implicit models. |
| Simulation Time | The total duration of the simulation. | Nanoseconds to microseconds. |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds. |
| Ensemble | The statistical mechanical ensemble that the simulation samples from (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature). |
| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature). |
| Pressure | The pressure at which the simulation is run. | 1 atm. |
This table represents a typical setup for an MD simulation and would need to be adapted for the specific system under investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for MSC-Modulating Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. wikipedia.org
In the context of MSCs, QSAR models can be developed to predict the ability of a compound to modulate various cellular processes, such as proliferation, differentiation, or immunomodulation. The development of a QSAR model for MSC-modulating compounds, including potentially this compound, would involve several key steps:
Data Collection: A dataset of compounds with known activities on MSCs would be compiled. This would include information on their chemical structures and experimentally determined biological activities.
Descriptor Calculation: A large number of numerical descriptors would be calculated for each compound, representing various aspects of its molecular structure, such as its size, shape, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov
Once a validated QSAR model is established, it could be used to predict the potential MSC-modulating activity of this compound and other related compounds. This would allow for the virtual screening of large chemical libraries to identify new and potent modulators of MSC behavior.
Network Biology and Systems Pharmacology Approaches to MSC Signaling Pathways
Network biology and systems pharmacology are interdisciplinary fields that aim to understand the complex web of interactions that occur within a biological system. These approaches are particularly well-suited for studying the intricate signaling pathways that govern MSC behavior.
A network biology approach to understanding the effects of this compound on MSCs would involve constructing a comprehensive map of the cellular signaling network. This network would consist of nodes, representing genes, proteins, and other molecules, and edges, representing the interactions between them. By analyzing the structure and dynamics of this network, researchers can identify key pathways and regulatory hubs that are critical for MSC function.
Systems pharmacology extends this approach by integrating information about how drugs and other chemical compounds interact with the cellular network. In the case of this compound, a systems pharmacology model could be used to predict how the compound might perturb the MSC signaling network. This could involve identifying the direct molecular targets of this compound and then simulating the downstream effects of these interactions on the rest of the network.
By leveraging these powerful computational and theoretical approaches, researchers can gain unprecedented insights into the role of this compound in MSC biology. While much of the research in this specific area is still in its nascent stages, the frameworks and methodologies are in place to drive significant progress in the near future. The continued integration of computational modeling with experimental validation will be crucial for unlocking the full therapeutic potential of MSCs and the compounds that modulate their behavior.
Molecular Engineering and Genetic Manipulation of Mscs for Research Purposes
Targeted Gene Editing in MSCs for Functional Studies
Targeted gene editing in MSCs allows for precise modifications to their genome, enabling researchers to study the functional impact of specific genes on MSC behavior and enhance their therapeutic properties. This involves introducing, deleting, or modifying genetic sequences within the MSCs. Genetic modification can increase the expression of therapeutic genes, leading to improved homing, engraftment rates, and survival duration of transplanted MSCs. heraldopenaccess.usnih.gov
CRISPR/Cas9 Applications in MSC Gene Manipulation
The CRISPR/Cas9 system is a powerful tool for targeted genome editing that has been widely applied in various cell types, including MSCs. It allows for the creation of targeted mutations for functional studies with high efficiency. frontiersin.org CRISPR/Cas9 can be used to introduce site-specific double-strand breaks in the DNA, which are then repaired by cellular mechanisms, leading to gene knockout or the introduction of new genetic material via homology-directed repair (HDR) if a repair template is provided. synthego.com
Applications of CRISPR/Cas9 in MSC gene manipulation include the knockout of specific genes to study their role in MSC differentiation, proliferation, or immunomodulation. For instance, CRISPR/Cas9 has been used to enhance the anti-oxidative properties of adipose-derived MSCs by knocking out the Keap1 gene. researchgate.net It also enables the targeted integration of therapeutic genes to create MSCs that hypersecrete beneficial factors, such as PDGF-BB, VEGFA, and IL-10, which have shown promise in improving wound healing in diabetic models. frontiersin.org Delivery of the CRISPR/Cas9 system into MSCs can be achieved through various methods, including nucleofection, lentivirus, and non-integrating adeno-associated virus. frontiersin.org
Lentiviral and Retroviral Transduction for Gene Expression Modulation
Lentiviral and retroviral vectors are commonly used viral vectors for efficiently and stably introducing foreign genes into the genome of target cells, including MSCs. nih.gov Lentiviral vectors, a type of retroviral vector, are particularly valuable as they can transduce both dividing and non-dividing cells, allowing for stable and long-term transgene expression in MSCs and their progeny. springernature.commdpi.com
These vectors are utilized to modulate gene expression in MSCs, either by overexpressing therapeutic genes or introducing shRNAs to silence specific gene expression. Genetic modification of MSCs using viral vectors has been reported to significantly improve their therapeutic effects in regenerative medicine and cancer treatment. heraldopenaccess.us For example, lentiviral transduction has been used to overexpress Oct4 in human bone marrow-derived MSCs, leading to increased colony formation ability and enhanced differentiation potential. researchgate.net Retroviral vectors have been employed to transfer genes like Foxa1 and Hnf4a into bone marrow-derived MSCs to induce differentiation into hepatocyte-like cells. nih.gov While viral vectors offer high transfection efficiency and long-term gene expression, considerations regarding production cost and potential adverse immune reactions exist. nih.gov
Surface Modification of MSCs for Enhanced Research Modalities
Surface modification of MSCs involves altering the molecules present on the cell membrane to enhance their targeting capabilities, adhesion, and interaction with their environment for various research and therapeutic applications. These modifications can improve the homing and engraftment of MSCs without significantly affecting their viability, pluripotency, and differentiation potential. nih.gov Surface modification techniques include covalent and noncovalent methods. nih.gov
Enzymatic Cell-Surface Modification Techniques
Enzymatic techniques offer a method to modify the cell surface by utilizing enzymes to catalyze specific reactions on the cell membrane. These methods can be used to attach various molecules, such as ligands or polymers, to the MSC surface. For example, enzymatic modification using α-1,3-fucosyltransferase has been applied to modify the surface of CD34+ cord blood cells to increase engraftment. nih.gov This technique has also been applied to MSCs to form HCELL, a ligand that binds to E-selectin and L-selectin, mimicking the natural process of lymphocyte extravasation and potentially enhancing targeting to specific tissues. nih.gov Enzymatic methods can be part of strategies to tether functional small molecules onto the cell surface. mdpi.com
Bioconjugation Strategies for MSC Functionalization
Bioconjugation strategies involve chemically linking biomolecules or synthetic materials to the surface of MSCs. These strategies enable the functionalization of MSCs with various molecules to impart new properties or enhance existing ones. Bioconjugation can be achieved through covalent or non-covalent interactions. nih.gov
Examples of bioconjugation strategies include the use of click chemistry following metabolic labeling to modify the membrane of MSCs with liposomes loaded with therapeutic agents. nih.gov Another approach involves biotinylation of cell surface proteins followed by incubation with streptavidin and biotin-conjugated ligands, such as sialyl lewis x (slex), to promote selective adherence. nih.gov Lipid vesicles containing biotinylated lipids can also be used to attach biotin (B1667282) to the cell surface via vesicle fusion, serving as binding sites for subsequent ligand attachment. nih.gov These strategies allow for the attachment of various ligands, antibodies, or nanoparticles to the MSC surface for enhanced targeting, imaging, or drug delivery. nih.govnih.gov
Molecular Probes and Reporters for In Vitro and Preclinical MSC Tracking
Tracking transplanted MSCs in vitro and in preclinical animal models is crucial for understanding their biodistribution, survival, migration, and differentiation. Molecular probes and reporter genes are widely used for this purpose, allowing for non-invasive visualization of the cells. nih.govwhiterose.ac.uk
Direct labeling methods involve incubating MSCs with contrast agents or fluorescent dyes ex vivo before transplantation. Examples include labeling with superparamagnetic iron oxide nanoparticles (SPIOs) for MRI tracking or with fluorophores like DiI for fluorescence imaging. nih.govijstemcell.combmj.com However, direct labels can be diluted with cell division or transferred to host cells, limiting long-term tracking. whiterose.ac.uknih.gov
Indirect labeling methods involve genetically modifying MSCs to express reporter genes. nih.govwhiterose.ac.uk These reporter genes encode proteins that produce a detectable signal, often in the presence of a specific substrate or probe. Commonly used reporter genes include:
Luciferases: Enzymes like Firefly luciferase (FLuc) and Renilla luciferase (RLuc) catalyze the oxidation of a substrate (e.g., D-luciferin for FLuc), emitting light that can be detected by bioluminescence imaging (BLI). nih.govwhiterose.ac.uknih.gov BLI is highly sensitive and allows for tracking cell viability. whiterose.ac.uk
Fluorescent Proteins: Proteins such as Green Fluorescent Protein (GFP) emit fluorescence when excited by light of a specific wavelength, enabling tracking with fluorescence imaging. ijstemcell.comresearchgate.net While useful for in vitro and superficial tissue imaging, fluorescence imaging has limitations in deep tissues due to light scattering and autofluorescence. ijstemcell.com
Enzyme-based reporters for SPECT/PET: Reporter genes encoding enzymes like Herpes Simplex Virus type 1 thymidine (B127349) kinase (HSV1-tk) or the sodium-iodide symporter (NIS) allow for the uptake and retention of radiolabeled probes, which can be detected by Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govwhiterose.ac.ukthno.org HSV1-tk, for example, phosphorylates radiolabeled probes like FHBG, trapping them within the cells. thno.org NIS facilitates the uptake of radioisotopes like 123I or 124I. thno.org These methods offer high sensitivity and are translatable to clinical settings. whiterose.ac.ukresearchgate.net
MRI Reporter Genes: Genes encoding proteins like ferritin or transferrin receptor can be used for MRI tracking by altering the intracellular iron content or influencing the local magnetic field. ijstemcell.com
Reporter gene strategies allow for tracking of live cells and can provide information on cell fate and proliferation over longer periods compared to some direct labeling methods. whiterose.ac.ukingentaconnect.com
Future Directions in Mesenchymal Stem Cell Molecular Research
Integration of Multi-Omics Data for Comprehensive MSC Molecular Understanding
A holistic understanding of MSC biology necessitates a move beyond single-data-point analyses. The future lies in the integration of multiple high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive molecular portrait of MSCs. This multi-omics approach is crucial for deciphering the complex interplay of genes, proteins, and metabolites that govern MSC function.
Recent studies have begun to illustrate the power of this integrated approach. For instance, combining transcriptomic and proteomic data has been instrumental in identifying key signaling pathways that are altered during MSC aging. alphacellus.com This can affect their immunomodulatory and regenerative capacities. By correlating changes across different molecular layers, researchers can identify more robust biomarkers of MSC potency and senescence.
The application of multi-omics is also shedding light on the secretome of MSCs—the array of cytokines, growth factors, and extracellular vesicles they release. researchgate.net Understanding the composition and function of the secretome is critical, as it is now believed to be a primary mechanism through which MSCs exert their therapeutic effects. Integrated analysis allows for the identification of specific secreted factors and their correlation with the metabolic state of the cell, offering a more complete picture of their paracrine activity. nih.gov
Table 1: Key Multi-Omics Approaches in MSC Research
| Omics Layer | Technology Examples | Key Insights Gained |
|---|---|---|
| Genomics | Whole Genome Sequencing, SNP Arrays | Identification of genetic variants influencing MSC differentiation potential. |
| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Profiling gene expression changes during differentiation and in response to stimuli. alphacellus.com |
| Proteomics | Mass Spectrometry, Protein Arrays | Characterizing the MSC proteome and secretome to identify functional proteins. researchgate.net |
| Metabolomics | Nuclear Magnetic Resonance (NMR), Mass Spectrometry | Mapping metabolic pathways that are critical for MSC survival, proliferation, and differentiation. nih.gov |
| Epigenomics | ChIP-Sequencing, Bisulfite Sequencing | Understanding how epigenetic modifications regulate MSC fate and function. |
This table is generated based on information from multiple sources and represents a summary of common techniques and their applications in MSC research.
Development of Novel Molecular Tools for MSC Manipulation and Analysis
Advancements in molecular biology are providing an expanding toolkit for the precise manipulation and in-depth analysis of MSCs. These tools are essential for both fundamental research and the development of next-generation MSC-based therapies.
Gene editing technologies, most notably CRISPR-Cas9, have opened up unprecedented possibilities for modifying the genetic makeup of MSCs. This allows researchers to investigate the function of specific genes by knocking them out or introducing specific mutations. Furthermore, CRISPR-based systems can be adapted to modulate gene expression without altering the DNA sequence, providing a powerful method for studying gene regulatory networks.
In parallel, the development of sophisticated imaging techniques and reporter systems is enabling the real-time tracking of MSCs and their progeny in vivo. Fluorescent protein reporters and bioluminescence imaging allow for the non-invasive monitoring of cell fate, migration, and engraftment after transplantation. These tools are invaluable for assessing the efficacy and safety of MSC therapies in preclinical models.
The ability to isolate and analyze single MSCs is another area of rapid advancement. Single-cell RNA sequencing (scRNA-seq) has been particularly transformative, revealing the vast heterogeneity within MSC populations that were previously thought to be uniform. frontiersin.org This technology provides a high-resolution view of the transcriptional landscape of individual cells, allowing for the identification of distinct subpopulations with unique functional properties.
Mechanistic Insights into MSC Heterogeneity and Plasticity at a Molecular Level
A major challenge in the clinical translation of MSC therapies is the inherent heterogeneity and plasticity of these cells. MSCs isolated from different tissues, or even from the same tissue of different donors, can exhibit significant variability in their proliferation, differentiation, and immunomodulatory capacities. mdpi.comfrontiersin.org Understanding the molecular basis of this heterogeneity is a key research priority.
Single-cell analyses are revealing that MSC populations are composed of multiple distinct subsets, each with its own molecular signature and functional specialization. frontiersin.org For example, some subpopulations may be more adept at differentiating into bone, while others may have superior immunomodulatory properties. Identifying the specific markers and signaling pathways that define these subpopulations is crucial for developing strategies to isolate and expand the most therapeutically relevant cells.
The plasticity of MSCs, their ability to change their phenotype in response to environmental cues, is another area of intense investigation. alphacellus.com The local microenvironment, including factors such as oxygen tension, extracellular matrix composition, and the presence of inflammatory signals, can profoundly influence MSC behavior. alphacellus.com Unraveling the molecular mechanisms that govern this plasticity will be key to controlling and directing MSC function for specific therapeutic applications. Research is focused on identifying the key transcription factors, signaling molecules, and epigenetic modifications that mediate MSC responses to their surroundings.
Table 2: Factors Contributing to MSC Heterogeneity and Plasticity
| Factor | Description | Molecular Correlates |
|---|---|---|
| Tissue of Origin | MSCs from different tissues (e.g., bone marrow, adipose tissue, umbilical cord) have distinct properties. mdpi.com | Differential gene expression profiles, epigenetic landscapes. |
| Donor Variability | Age, sex, and health status of the donor can impact MSC function. frontiersin.org | Variations in gene expression, telomere length, and secretome composition. |
| In Vitro Culture Conditions | The process of isolating and expanding MSCs in the lab can alter their characteristics. | Changes in cell surface marker expression, differentiation potential, and gene expression. |
| Microenvironmental Cues | Soluble factors, cell-cell interactions, and physical stimuli in the local environment influence MSC behavior. alphacellus.com | Activation of specific signaling pathways (e.g., TGF-β, Wnt), changes in cytoskeletal organization. |
This table synthesizes information from various sources to highlight the key drivers of MSC variability.
Q & A
Q. What are the defining characteristics of alpha-MSCs compared to other mesenchymal stem cell populations?
Q. What are the established protocols for maintaining alpha-MSC cultures in vitro?
this compound require basal media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and growth factors (e.g., FGF-2). Cultures should be maintained at 37°C with 5% CO₂ and passaged at 70–80% confluence to prevent spontaneous differentiation. Critical parameters include monitoring population doubling time and senescence markers (e.g., β-galactosidase) .
Advanced Research Questions
Q. How should researchers design experiments to test multilineage potential while controlling for donor variability?
Experimental design must include:
- Multiple donor samples : Stratify cells by age, sex, and health status to account for biological variability.
- Standardized differentiation protocols : Use identical media batches and passage numbers across replicates.
- Blinded analysis : Independent scoring of differentiation outcomes (e.g., Alizarin Red for mineralization) to reduce bias. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure clarity in hypothesis formulation .
Q. What statistical approaches address contradictory data in alpha-MSC differentiation studies?
Contradictions (e.g., osteogenic vs. adipogenic bias) require:
- Meta-analysis : Pool data from independent studies to identify trends, using tools like RevMan for heterogeneity assessment (I² statistic) .
- Sensitivity analysis : Exclude outlier studies to test result robustness.
- Confounding variable control : Adjust for factors like serum lot differences or oxygen tension during culture .
Q. How can researchers validate alpha-MSC purity and homogeneity post-isolation?
Validation involves:
- Flow cytometry : Quantify marker expression (≥95% positivity for CD73/CD90/CD105).
- Clonogenic assays : Confirm single-cell differentiation potential via colony-forming unit (CFU) assays.
- Functional testing : Differentiate cells into all three lineages in parallel. Common pitfalls include over-reliance on surface markers without functional validation and contamination with hematopoietic cells .
Methodological Guidelines
- Data collection : Use primary data from controlled experiments rather than relying on secondary sources to ensure reproducibility .
- Ethical standards : Document donor consent and institutional review board (IRB) approvals for human-derived this compound .
- Reporting : Follow journal-specific guidelines (e.g., ACS, RSC) for detailing methods, statistical tests, and raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
